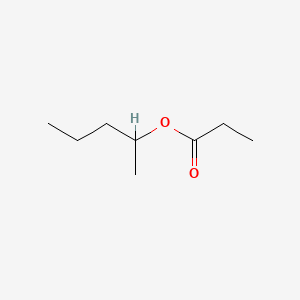

1-Methylbutyl propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54004-43-2 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

pentan-2-yl propanoate |

InChI |

InChI=1S/C8H16O2/c1-4-6-7(3)10-8(9)5-2/h7H,4-6H2,1-3H3 |

InChI Key |

IPVKBEOJURLVER-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)OC(=O)CC |

Origin of Product |

United States |

Optimization of Fermentation Conditions:process Optimization is Crucial for Realizing the Full Potential of an Engineered Strain.nih.govthis Includes Optimizing Culture Conditions Such As Temperature, Ph, and Dissolved Oxygen Levels.nih.govfurthermore, the Composition of the Fermentation Medium, Including the Choice and Concentration of Carbon and Nitrogen Sources, is Fine Tuned to Balance Cell Growth with Product Formation.plos.orgadvanced Statistical Methods Like Response Surface Methodology Rsm Can Be Used to Systematically Optimize These Multiple Parameters for Maximal Ester Production.plos.org

These strategies have led to high-titer production of various esters. For example, engineered E. coli strains have produced isobutyl acetate (B1210297) and isoprenyl acetate at titers of 17.2 g/L and 28.0 g/L, respectively, demonstrating the high potential of these platforms for producing valuable esters like 1-methylbutyl propionate (B1217596). researchgate.netescholarship.org

| Target Ester | Host Organism | Engineering Strategy | Reported Titer |

|---|---|---|---|

| Isobutyl acetate | Escherichia coli | Overexpression of isobutanol pathway and ATF1; fed-batch fermentation. escholarship.org | 17.2 g/L escholarship.org |

| Isoprenyl acetate | Escherichia coli | Optimized mevalonate (B85504) pathway, heterologous AATs (ATF1, SAAT), fed-batch culture. researchgate.net | 28.0 g/L researchgate.net |

| Propionate (precursor) | Saccharomyces cerevisiae | Expression of tdcB, kivD, aldH; weakened PYK1 expression; fed-batch fermentation. illinois.edu | 1.05 g/L illinois.edu |

| Fatty Acid Short-chain Esters (FASE) | Escherichia coli | Overexpression of ARO10, ADH2; fadE knockout; fed-batch culture. conicet.gov.ar | 1.0 g/L conicet.gov.ar |

Analytical Characterization and Detection Techniques

Chromatographic Separation and Spectroscopic Identification

The separation of 1-Methylbutyl propionate (B1217596) from complex volatile mixtures is typically achieved through chromatographic techniques, with subsequent identification and structural elucidation confirmed by spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like 1-Methylbutyl propionate. jmchemsci.comresearchgate.net In this method, the volatile components of a sample are separated in a gas chromatograph before being introduced to a mass spectrometer for detection and identification. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase.

Typical GC-MS analysis of esters involves a capillary column, often with a non-polar or mid-polar stationary phase, to achieve efficient separation. The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and chemical properties. Upon elution from the GC column, molecules enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification by comparison with spectral libraries or through interpretation of fragmentation patterns.

| Parameter | Typical Value/Condition |

| GC Column | Capillary column (e.g., DB-5, HP-5MS) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 250-300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Range | m/z 40-400 |

For the extraction and pre-concentration of volatile compounds from solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a widely utilized, solvent-free technique. mdpi.comresearchgate.net This method is frequently coupled with GC-MS for the analysis of aroma compounds, including esters like this compound. mdpi.com

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an optimized extraction time, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For general profiling of volatile esters, fibers with mixed-phase coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are often employed. mdpi.com

Optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility. Key parameters include:

Extraction Temperature: Higher temperatures increase the vapor pressure of the analytes, facilitating their transfer to the headspace.

Extraction Time: Sufficient time is required for the analytes to reach equilibrium or a steady state between the sample, headspace, and fiber.

Sample Volume and Headspace Volume: The ratio of these volumes can influence the concentration of analytes in the headspace.

Agitation: Agitation of the sample can accelerate the mass transfer of analytes into the headspace.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic compounds, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each set of chemically non-equivalent protons. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide crucial structural information.

Propionate Moiety: A triplet corresponding to the methyl protons (CH₃) and a quartet corresponding to the methylene (B1212753) protons (CH₂). docbrown.info

1-Methylbutyl Moiety: A doublet for the terminal methyl group, a multiplet for the methine proton adjacent to the oxygen, a multiplet for the methylene group, and a triplet for the other terminal methyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will produce a distinct signal. docbrown.info

Carbonyl Carbon: A signal in the downfield region (around 170-180 ppm).

Ester Alkoxy Carbon: The carbon atom of the 1-methylbutyl group bonded to the oxygen will appear at a specific chemical shift.

Alkyl Carbons: The remaining carbon atoms of the propionate and 1-methylbutyl groups will resonate in the upfield region of the spectrum. hmdb.cahmdb.ca

By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in the this compound molecule can be definitively confirmed. chemicalbook.com

Quantitative Methodologies and Standardization

Accurate quantification of this compound is essential for various applications, including flavor and fragrance analysis and quality control.

Quantitative analysis by GC-MS or GC-FID (Flame Ionization Detection) typically involves the use of calibration standards and internal controls to ensure accuracy and precision.

Calibration Standards: A series of solutions containing known concentrations of pure this compound are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration of the analyte. This curve is then used to determine the concentration of this compound in unknown samples.

Internal Standards: To correct for variations in sample preparation, injection volume, and instrument response, an internal standard is often added to both the calibration standards and the samples at a constant concentration. The internal standard should be a compound that is chemically similar to the analyte but does not interfere with its analysis. For the analysis of esters, other esters that are not naturally present in the sample are often chosen as internal standards. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, which can improve the accuracy and reproducibility of the results. google.com

Reproducibility: The reproducibility of an analytical method refers to the closeness of the agreement between the results of measurements of the same analyte carried out with the same method, but under different conditions (e.g., by different analysts, in different laboratories, or with different equipment). It is a critical parameter for validating the robustness and reliability of a quantitative method.

Advanced Analytical Approaches in Complex Biological and Environmental Matrices

The detection and characterization of this compound in intricate samples such as food, beverages, and biological tissues necessitate sophisticated analytical strategies. These matrices contain a multitude of volatile and non-volatile compounds that can interfere with direct analysis. Advanced approaches are therefore employed to isolate, identify, and understand the role of specific aroma compounds like this compound.

Chemometric and Multivariate Data Analysis for Aroma Profiling

Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are powerful statistical methods used to analyze large datasets from aroma profiling, typically generated by techniques like gas chromatography-mass spectrometry (GC-MS). scielo.br PCA reduces the dimensionality of the data, transforming a large number of correlated variables (the concentrations of volatile compounds) into a smaller set of uncorrelated variables called principal components (PCs). nih.govnih.gov The first few PCs capture the majority of the variance in the data, allowing for the visualization of relationships between samples and variables. nih.gov For instance, in the analysis of different fruit cultivars, PCA can effectively group samples based on their volatile compound profiles, highlighting which compounds, including esters like this compound, are responsible for the differentiation. scielo.br

Hierarchical Cluster Analysis is another unsupervised pattern recognition technique that groups samples based on the similarity of their volatile profiles. The output is often a dendrogram, which provides a visual representation of the relationships between clusters. In the context of food science, HCA can be used to classify different fruit accessions or beverage batches based on the relative abundance of key aroma compounds. scielo.br

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised multivariate method that is particularly useful for identifying the variables that are most important for distinguishing between predefined sample groups. mdpi.com By analyzing the variable importance in projection (VIP) values, researchers can screen for differential volatile substances that act as key markers. mdpi.com A compound with a VIP value greater than 1 is generally considered important for the model's discrimination.

These multivariate techniques are essential for moving beyond a simple list of compounds to a deeper understanding of aroma chemistry. They can reveal correlations between compounds, identify markers for quality or origin, and provide a statistical basis for linking instrumental data with sensory perception.

| Compound | Cultivar A (Relative Area %) | Cultivar B (Relative Area %) | Cultivar C (Relative Area %) |

|---|---|---|---|

| Ethyl Acetate (B1210297) | 15.2 | 10.5 | 12.8 |

| This compound | 5.8 | 1.2 | 3.5 |

| Hexyl acetate | 8.1 | 12.4 | 9.7 |

| Limonene | 2.3 | 7.8 | 4.1 |

| α-Pinene | 1.1 | 4.5 | 2.9 |

| 3-Methyl-1-butanol | 20.4 | 18.9 | 21.0 |

Isotopic Labeling and Tracing in Metabolic Studies

Understanding the biosynthetic origins of this compound in biological systems, such as ripening fruits or fermenting yeast, requires methods that can track the flow of atoms through metabolic pathways. Isotopic labeling and tracing are powerful techniques for elucidating these complex biochemical networks. nih.gov This approach involves introducing a precursor molecule enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into the biological system. nih.govspringernature.com

The biosynthesis of esters like this compound involves the condensation of an alcohol (1-pentanol or 2-pentanol) and an acyl-CoA (propionyl-CoA). These precursors are themselves products of larger metabolic pathways, such as amino acid catabolism and fatty acid metabolism. By providing a labeled substrate, such as [¹³C]-glucose or a ¹³C-labeled amino acid (e.g., isoleucine, a precursor to 2-pentanol), researchers can trace the incorporation of the isotopic label into the final ester product. nih.gov

The analytical workflow involves several key steps:

Introduction of the Labeled Tracer: The stable isotope-labeled precursor is introduced to the system (e.g., cell culture, whole fruit) and allowed to be metabolized for a specific duration. nih.govyoutube.com

Metabolite Extraction: After the incubation period, metabolites are extracted from the matrix.

Mass Spectrometry Analysis: The extract is analyzed using high-resolution mass spectrometry (MS), often coupled with gas or liquid chromatography (GC-MS or LC-MS). The mass spectrometer can distinguish between molecules containing the heavy isotope (isotopologues) and their unlabeled counterparts based on their mass-to-charge (m/z) ratio. nih.govnih.gov

By tracking the appearance of ¹³C in this compound and its precursors, it is possible to map the active metabolic pathways leading to its formation. For example, if [U-¹³C]-glucose (where all six carbon atoms are ¹³C) is used as a tracer, the resulting propionyl-CoA and pentanol (B124592) moieties would show specific labeling patterns depending on the pathways they originated from. This provides unparalleled insight into the metabolic wiring of an organism and can reveal how factors like genetics or environmental conditions affect the production of important flavor and aroma compounds. springernature.comresearchgate.net

| Isotopologue | Description | Expected Mass Shift (Da) | Interpretation |

|---|---|---|---|

| M+0 | Unlabeled molecule (all ¹²C) | 0 | Molecule derived from endogenous, unlabeled pools. |

| M+1 | Molecule with one ¹³C atom | +1 | Partial incorporation from the labeled tracer. |

| M+2 | Molecule with two ¹³C atoms | +2 | Indicates incorporation of a 2-carbon unit from glycolysis/TCA cycle. |

| M+3 | Molecule with three ¹³C atoms | +3 | Suggests the entire propionyl moiety is labeled. |

| M+5 | Molecule with five ¹³C atoms | +5 | Suggests the entire pentanol moiety is labeled. |

| M+8 | Fully labeled molecule (all ¹³C) | +8 | Complete de novo synthesis from the provided tracer. |

Structure Activity Relationship Studies

Chirality and Enantioselectivity in Biological and Chemical Systems

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure forms of 1-methylbutyl propionate (B1217596) relies on obtaining the chiral alcohol precursor, (R)- or (S)-2-pentanol, as the subsequent esterification with propionic acid or its derivatives does not typically affect the stereocenter. Two primary strategies are employed: kinetic resolution of a racemic mixture of 2-pentanol (B3026449) and asymmetric synthesis.

Kinetic Resolution: This is a widely used industrial method for separating enantiomers. It involves reacting a racemic mixture (e.g., of 2-pentanol) with a chiral reagent or catalyst that preferentially reacts with one enantiomer over the other. Lipases are common biocatalysts for this purpose. For instance, lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) can be used to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. chiralvision.nlresearchgate.net DSM has utilized enzymatic resolution for racemic 2-pentanol to produce S-(+)-2-pentanol, a key intermediate for certain pharmaceuticals. chiralvision.nl This process allows for the separation of the acylated product (an ester) from the unreacted alcohol enantiomer. The desired enantiomer of 2-pentanol can then be esterified to produce the corresponding enantiomerically pure 1-methylbutyl propionate.

Asymmetric Synthesis: This approach involves creating the desired stereocenter from an achiral starting material using a chiral catalyst or auxiliary. While specific examples for this compound are not extensively detailed, general methods for producing chiral secondary alcohols are well-established. These can include the asymmetric reduction of the corresponding ketone (2-pentanone) using chiral catalysts. Syntheses of related chiral esters, such as (S)-1-methylbutyl (E)-2,4-dimethyl-2-pentenoate, have been reported, demonstrating the feasibility of enantioselective routes. tandfonline.com Furthermore, complex natural products containing the polypropionate motif often require highly stereocontrolled synthesis steps, showcasing a wide array of available chemical tools for creating specific stereoisomers. acs.orgacs.orgnih.gov A multi-step synthesis for decyl-(R)-2-methylbutyl-dichlorosilane has been developed starting from a commercially available chiral methyl propionate derivative, indicating that building blocks can be manipulated to achieve the desired stereochemistry in the final product. chitose.ac.jp

Influence of Molecular Structure on Olfactory Perception and Biochemical Interactions

Correlation with Aroma Attributes in Food Science

The molecular structure of an ester, including its size, shape, and functional groups, is a primary determinant of its odor quality and intensity. oup.com this compound is recognized for its contribution to the aroma profiles of various foods and beverages. It is generally described as having a sweet, fruity, ethereal, and rum-like odor. thegoodscentscompany.com

This compound and its isomers, like 3-methylbutyl propionate (isoamyl propionate), are found in numerous products. nih.gov For example, 2-methylbutyl propionate has been identified as a volatile organic compound produced by the bacterium Xanthomonas campestris. beilstein-journals.org Esters are crucial components of the aroma in fermented products like baijiu and cheese, contributing significantly to the fruity and floral notes. mdpi.comresearchgate.net In hazelnuts, related compounds like methyl-butyl propanoate have been noted. frontiersin.org The presence and concentration of these esters can differentiate product qualities and are often formed through microbial activity during fermentation or ripening processes. researchgate.netnih.gov

The chirality of this compound is expected to influence its aroma, as enantiomers of a chiral odorant can be perceived differently by the human olfactory system. For its precursor alcohol, 2-pentanol, the (R)- and (S)-enantiomers have distinct odor thresholds and qualities. mdpi.com While specific sensory data differentiating the enantiomers of this compound is scarce in the reviewed literature, it is a well-established principle in olfaction science that enantiomers can range from smelling identical to having completely different scent profiles. nih.govleffingwell.com

Table 2: Aroma Profile of this compound and Related Esters

| Compound | CAS Number | Typical Aroma Descriptors | Found In (Examples) |

|---|---|---|---|

| This compound | 624-41-9 | Sweet, fruity, ethereal, rum-like thegoodscentscompany.com | Volatiles from Xanthomonas campestris beilstein-journals.org |

| 2-Methylbutyl propionate | 2438-20-2 | Sweet, fruity, ethereal, rum thegoodscentscompany.com | Volatiles from Xanthomonas campestris beilstein-journals.org |

| Isoamyl propionate (3-Methylbutyl propionate) | 105-68-0 | Fruity, apricot, pineapple-like nih.gov | Apples, fermented beverages nih.gov |

| 2-Methylbutyl acetate (B1210297) | 624-41-9 | Fruity, banana nih.gov | Wine, apples, fermented pea-protein products frontiersin.orgnih.gov |

Mechanistic Insights into Receptor Binding (Theoretical Frameworks)

The perception of odor begins with the physical interaction between an odorant molecule and one or more olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the nasal cavity. frontiersin.orgdiva-portal.org Understanding how this compound binds to these receptors requires a theoretical framework, as experimental crystallization of OR-odorant complexes is exceedingly difficult.

Molecular Docking and Dynamics Simulations: These techniques provide a more detailed, three-dimensional view of the binding process. frontiersin.orgnih.gov

Homology Modeling: Since the exact structures of most human ORs are unknown, their 3D structures are often predicted by comparing their amino acid sequences to known structures of related GPCRs. oup.comacs.org

Molecular Docking: The this compound molecule is then computationally "docked" into the predicted binding pocket of an OR. This simulation calculates the most stable binding pose and estimates the binding energy. nih.govresearchgate.netresearchgate.net Studies on various ORs indicate that the binding site is a hydrophobic pocket formed by several transmembrane helices. diva-portal.orgoup.com For esters, interactions are likely to involve hydrogen bonds and van der Waals forces. researchgate.net The presence of polar ester groups can lead to stabilizing interactions within the receptor cavity. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the odorant-receptor complex over time, confirming the stability of the binding and revealing key amino acid residues that interact with the ligand. frontiersin.orgnih.gov

For a chiral molecule like this compound, the two enantiomers will have different spatial arrangements. Molecular docking would predict that the (R)- and (S)-forms fit differently into a chiral binding pocket, leading to different binding energies and stabilities. This difference in interaction at the receptor level is the molecular basis for why enantiomers can have distinct odors and potencies. nih.govplos.org While a specific docking study for this compound was not found, the established frameworks for other aliphatic esters and chiral molecules provide a clear theoretical basis for how its structure, and particularly its stereochemistry, governs its interaction with olfactory receptors. oup.complos.org

Environmental Fate and Atmospheric Chemistry

Formation and Transformation Pathways in Environmental Compartments

The primary mechanism for the removal of saturated esters like 1-methylbutyl propionate (B1217596) from the troposphere is through oxidation initiated by photochemically generated radicals. researchgate.net

Reaction with Hydroxyl (OH) Radicals : During daylight hours, the dominant atmospheric oxidant is the hydroxyl (OH) radical. The oxidation of 1-methylbutyl propionate is initiated by the abstraction of a hydrogen atom from a C-H bond by an OH radical. This can occur at several positions on the molecule's alkyl chains. The ester functional group, –C(O)O–, tends to deactivate the adjacent C-H bonds (those on the ethyl group of the propionate moiety and the C1 of the pentyl group), making H-abstraction from these sites less favorable than from other positions along the carbon chains. researchgate.net

The general mechanism proceeds as follows:

H-atom Abstraction : An OH radical abstracts a hydrogen atom, forming water and a carbon-centered alkyl radical (R•). CH₃CH₂C(O)OCH(CH₃)CH₂CH₂CH₃ + •OH → R• + H₂O

Peroxy Radical Formation : The resulting alkyl radical (R•) reacts rapidly with atmospheric molecular oxygen (O₂) to form a peroxy radical (RO₂•). nih.govacs.org R• + O₂ → RO₂•

Peroxy Radical Fate : The fate of the peroxy radical is critical and depends on the concentration of other atmospheric species, particularly nitrogen oxides (NOₓ).

In High-NOₓ Environments : The peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). acs.org The alkoxy radical is unstable and can undergo further reactions, such as decomposition (C-C bond scission) or isomerization, leading to the formation of stable products like aldehydes, ketones, and other esters. researchgate.net

In Low-NOₓ Environments : The peroxy radical may react with the hydroperoxyl radical (HO₂) to form a hydroperoxide (ROOH), or it can undergo unimolecular isomerization reactions. acs.org These isomerization pathways, particularly H-atom shifts, can lead to the formation of highly oxygenated organic molecules (HOMs). researchgate.net

Reaction with Nitrate (B79036) (NO₃) Radicals : During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a significant oxidant, particularly for unsaturated esters. For saturated esters like this compound, the reaction with NO₃ is generally much slower than with OH radicals and is not considered a major loss pathway. researchgate.net

Reaction with Ozone (O₃) : Ozone is a key atmospheric oxidant, but it primarily reacts with compounds containing carbon-carbon double bonds. Saturated esters like this compound are essentially unreactive towards ozone. researchgate.net

Photolysis : The ester functional group absorbs ultraviolet (UV) radiation only at wavelengths below approximately 240 nm. Since this radiation is filtered out by the upper atmosphere and does not reach the troposphere, photolysis is not a significant degradation mechanism for this compound. researchgate.net

When released into water or soil, this compound is subject to different degradation processes.

Biodegradation : The primary degradation pathway in aquatic and terrestrial environments is expected to be biodegradation. Studies on a structural isomer, isopentyl propionate (3-methylbutyl propanoate), have shown that it is readily biodegradable, with 74% degradation observed over 28 days in a manometric respirometry test. europa.eu This suggests that microorganisms possess the necessary enzymatic pathways to break down this class of esters. The process likely begins with the hydrolysis of the ester bond by esterase enzymes, yielding propanoic acid and 2-pentanol (B3026449). ijabbr.com These smaller molecules are common metabolic intermediates that can then be further mineralized to carbon dioxide and water by microorganisms through pathways such as β-oxidation. ijabbr.commdpi.com Patent literature also indicates that bacteria such as Bacillus subtilis and Pseudomonas fluorescens can degrade similar esters like n-butyl propionate. google.com

Hydrolysis : Abiotic hydrolysis of the ester bond can also occur. However, under typical environmental pH conditions (pH 4-9), the hydrolysis of simple alkyl esters is a very slow process and is generally considered a minor degradation pathway compared to biodegradation.

Other Factors : The environmental fate in these compartments is also influenced by the compound's physical properties. This compound has limited solubility in water, which affects its bioavailability for microbial degradation. solubilityofthings.com A portion of the compound may partition from the water column into sediment or from soil into the air due to its volatility.

Global Atmospheric Reactivity and Environmental Modeling

The table below presents the room-temperature rate coefficients (k) for the gas-phase reactions of several esters with the OH radical. The atmospheric lifetime (τ) is estimated based on the reaction with OH, assuming an average global tropospheric OH concentration of 1 x 10⁶ molecules/cm³. The lifetime is calculated as τ = 1 / (k[OH]).

| Compound | Formula | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ) | Reference |

| Methyl Propionate | CH₃CH₂C(O)OCH₃ | 9.29 x 10⁻¹³ | ~12.5 days | researchgate.net |

| Ethyl Propionate | CH₃CH₂C(O)OCH₂CH₃ | 1.80 x 10⁻¹² | ~6.4 days | |

| cis-3-Hexenyl Acetate (B1210297) | CH₃C(O)O(CH₂)₂CH=CHCH₂CH₃ | 4.19 x 10⁻¹¹ | ~6.6 hours | nih.gov |

| cis-3-Hexenyl Formate | HC(O)O(CH₂)₂CH=CHCH₂CH₃ | 4.13 x 10⁻¹¹ | ~6.7 hours | nih.gov |

Data for Ethyl Propionate is based on Structure-Activity Relationship (SAR) models as specific experimental values can vary. The lifetimes for unsaturated esters are much shorter due to the rapid addition of OH to the C=C double bond.

Based on the structure of this compound, which is larger and has more C-H bonds available for abstraction than methyl or ethyl propionate, its OH rate constant is expected to be higher than that of the smaller propionates. Its atmospheric lifetime would therefore likely be on the order of a few days. This relatively short lifetime means it is a reactive VOC that will be removed from the atmosphere reasonably close to its emission sources and is unlikely to undergo long-range atmospheric transport.

Sources : Its presence in the atmosphere can be attributed to both anthropogenic and biogenic sources. Anthropogenic sources include its use as an industrial solvent and as a fragrance component in various consumer products. researchgate.netsolubilityofthings.com Biogenic sources are also plausible, as many esters with similar structures are naturally produced by fruits and flowers as aroma compounds. mdpi.com

Photochemical Ozone Creation Potential (POCP) : As a reactive VOC, this compound will participate in photochemical reactions in the presence of sunlight and NOₓ. The oxidation of this compound leads to the formation of peroxy radicals (RO₂•), which can oxidize NO to NO₂. The subsequent photolysis of NO₂ is the primary driver for the formation of ground-level (tropospheric) ozone, a major component of smog and a harmful air pollutant. ucr.edu While a safety data sheet for its isomer suggests a low photochemical ozone creation potential, any reactive VOC will contribute to some extent to local and regional ozone formation. vigon.com

Secondary Organic Aerosol (SOA) Formation : The atmospheric oxidation of this compound can lead to the formation of less volatile, more oxygenated products. These products can partition into the aerosol phase, either by condensing onto pre-existing particles or by participating in the formation of new particles. researchgate.net This process contributes to the formation of secondary organic aerosol (SOA), which has significant impacts on air quality, human health, and the Earth's climate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-methylbutyl propionate, and how do reaction conditions influence yield and purity?

- Methodology : Use esterification reactions (e.g., acid-catalyzed Fischer-Speier synthesis) with variations in temperature, catalyst type (e.g., sulfuric acid vs. enzymatic), and molar ratios of reactants. Monitor reaction progress via gas chromatography (GC) or NMR spectroscopy to quantify intermediates and byproducts. Compare yields under reflux vs. microwave-assisted conditions to optimize efficiency .

- Key Parameters : Reaction kinetics, solvent selection (polar vs. nonpolar), and purification techniques (distillation vs. column chromatography) must be systematically documented .

Q. How can spectroscopic techniques (e.g., FT-IR, MS, NMR) reliably characterize this compound, and what spectral markers distinguish it from structural analogs?

- Methodology : Assign characteristic peaks (e.g., ester carbonyl stretch at ~1740 cm⁻¹ in FT-IR; methyl and propionate group splitting patterns in ¹H/¹³C NMR). Validate against reference spectra of structurally similar esters (e.g., methyl propionate ).

- Data Interpretation : Use fragmentation patterns in mass spectrometry to differentiate isomers (e.g., 1-methylbutyl vs. 2-methylbutyl propionate) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines : Follow OSHA standards for volatile organic compounds: use fume hoods, PPE (gloves, goggles), and spill containment measures. Reference safety data sheets (SDS) for analogous esters (e.g., butyl propionate ) to infer toxicity thresholds and first-aid procedures .

Advanced Research Questions

Q. How do enzymatic vs. chemical synthesis routes for this compound compare in terms of enantioselectivity and environmental impact?

- Experimental Design : Employ lipases (e.g., Candida antarctica) under mild conditions (30–40°C, aqueous/organic biphasic systems) and compare with traditional acid catalysis. Assess enantiomeric excess via chiral GC or HPLC. Quantify waste generation (e.g., solvent use, byproduct toxicity) using life-cycle analysis (LCA) frameworks .

- Contradiction Analysis : Address discrepancies in literature regarding enzyme stability in nonpolar solvents by testing immobilized vs. free enzymes .

Q. What are the metabolic pathways of this compound in biological systems, and how do its metabolites interact with cellular targets?

- Methodology : Use in vitro models (e.g., liver microsomes) to identify hydrolysis products (e.g., propionic acid, 1-methylbutanol) via LC-MS. Investigate acyl-CoA conjugation mechanisms, drawing parallels to propionate metabolism studies .

- Hypothesis Testing : Evaluate whether metabolites inhibit acetyl-CoA synthetases (ACSS2) using enzyme activity assays .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the physicochemical properties and reactivity of this compound?

- Framework : Calculate partition coefficients (logP), vapor pressure, and hydrolysis rates via density functional theory (DFT). Validate predictions against experimental data (e.g., solubility tests in hydrophobic matrices) .

- Limitations : Address discrepancies between simulated and observed reaction pathways by refining solvation models or transition-state approximations .

Q. What analytical challenges arise in quantifying trace levels of this compound in environmental samples, and how can method validation address them?

- Method Development : Optimize solid-phase microextraction (SPME) or headspace-GC for low-concentration detection. Validate using spike-recovery experiments in matrices like soil or water. Report limits of detection (LOD) and quantification (LOQ) per ICH guidelines .

- Statistical Rigor : Use ANOVA to assess inter-day precision and matrix effects .

Contradiction Resolution & Gaps

Q. How can conflicting data on the stability of this compound under UV exposure be reconciled?

- Approach : Replicate studies under controlled light intensity and wavelength (e.g., 254 nm UV lamp). Compare degradation rates using accelerated stability testing (40°C/75% RH) and identify photolysis byproducts via high-resolution MS .

- Scoping Review : Systematically categorize existing literature to isolate variables (e.g., solvent polarity, oxygen presence) that explain variability in reported half-lives .

Q. What role does this compound play in flavor/fragrance chemistry, and how can structure-activity relationships (SAR) guide derivative design?

- SAR Framework : Corolate ester chain length/branching with odor thresholds using human sensory panels and electronic nose systems. Compare with databases for methyl/butyl propionates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.